tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O4S It is a white to off-white solid that is used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(((4-methylphenyl)sulfonyl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-(((4-chlorophenyl)sulfonyl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-(((4-nitrophenyl)sulfonyl)methyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate is unique due to the presence of the amino group on the phenyl ring, which can participate in hydrogen bonding and other interactions, enhancing its biological activity and potential as a pharmaceutical agent.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H22N2O4S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)sulfonylmethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10,16H2,1-3H3 |
InChI Key |
QXILFAGZTAVOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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